

# The Rise and Fall of Evacetrapib: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Evacetrapib*

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## Introduction

**Evacetrapib** (LY2484595) was a potent, selective, and orally active inhibitor of the cholesteryl ester transfer protein (CETP), developed by Eli Lilly and Company.[1][2] The rationale behind its development was based on the well-established inverse correlation between high-density lipoprotein cholesterol (HDL-C) levels and the risk of cardiovascular disease.[3] By inhibiting CETP, which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, **Evacetrapib** was designed to raise HDL-C levels and potentially reduce the risk of major adverse cardiovascular events.[4][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Evacetrapib**, culminating in the results of the pivotal Phase 3 ACCELERATE trial.

## Preclinical Discovery and Development

**Evacetrapib** emerged from a drug discovery program aimed at identifying potent and selective CETP inhibitors without the off-target effects observed with previous compounds in its class, such as torcetrapib's induction of aldosterone and increased blood pressure.[3]

## In Vitro Pharmacology

**Evacetrapib** demonstrated potent and selective inhibition of CETP in various in vitro assays.

Table 1: In Vitro Potency of **Evacetrapib**

Assay System	Parameter	Value
Human Recombinant CETP	IC50	5.5 nM[3]
Human Plasma CETP	IC50	36 nM[3]

## Experimental Protocol: In Vitro CETP Inhibition Assay

A fluorometric assay is a common method to determine CETP activity and the inhibitory potential of compounds like **Evacetrapib**. The following is a generalized protocol based on commercially available kits:

**Objective:** To measure the CETP-mediated transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle and to determine the concentration of an inhibitor required to reduce this activity by 50% (IC50).

**Materials:**

- Recombinant human CETP or human plasma as a source of CETP.
- Fluorescent donor particles (e.g., self-quenched neutral lipid).
- Acceptor particles.
- CETP assay buffer.
- Test compound (**Evacetrapib**) at various concentrations.
- 96-well black microplate.
- Fluorescence microplate reader.

**Procedure:**

- **Reagent Preparation:** Prepare serial dilutions of **Evacetrapib** in an appropriate solvent (e.g., DMSO) and then dilute further in CETP assay buffer to the final desired concentrations. Prepare working solutions of the donor and acceptor particles in CETP assay buffer.

- **Assay Reaction:** In the wells of the microplate, add the CETP source (recombinant protein or plasma), the test compound at different concentrations, and the acceptor particles.
- **Initiation of Reaction:** Initiate the reaction by adding the fluorescent donor particles to each well.
- **Incubation:** Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.
- **Fluorescence Measurement:** Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm) in a kinetic or endpoint mode.[6] The transfer of the fluorescent lipid from the donor to the acceptor particle results in an increase in fluorescence.
- **Data Analysis:** Calculate the percent inhibition of CETP activity for each concentration of **Evacetrapib** compared to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## In Vivo Pharmacology

The in vivo efficacy of **Evacetrapib** was evaluated in human CETP and apoAI double transgenic mice, a model that recapitulates key aspects of human lipoprotein metabolism.

Table 2: In Vivo Efficacy of **Evacetrapib** in hCETP/apoAI Transgenic Mice

Dose (oral)	Time Post-Dose	CETP Inhibition (%)	HDL-C Increase (%)
30 mg/kg	4 hours	98.4% <sup>[4]</sup>	-
30 mg/kg	8 hours	98.6% <sup>[4]</sup>	129.7% <sup>[4]</sup>
30 mg/kg	24 hours	18.4% <sup>[4]</sup>	-

**Evacetrapib** exhibited a dose-dependent inhibition of CETP activity with an ED50 of less than 5 mg/kg at 8 hours post-dose.[3]

## Experimental Protocol: In Vivo CETP Inhibition in Transgenic Mice

**Objective:** To assess the in vivo efficacy of an orally administered CETP inhibitor in a relevant animal model.

**Animal Model:** Human CETP and human ApoAII double transgenic mice.

**Procedure:**

- **Animal Acclimation:** House the transgenic mice under standard laboratory conditions with free access to food and water.
- **Drug Administration:** Administer **Evacetrapib** orally at various doses. A vehicle control group should be included.
- **Blood Sampling:** Collect blood samples from the mice at different time points post-dosing (e.g., 4, 8, and 24 hours).
- **Plasma Separation:** Separate plasma from the blood samples by centrifugation.
- **Ex Vivo CETP Activity Assay:** Determine the CETP activity in the collected plasma samples using a fluorometric assay as described in the in vitro protocol.
- **Lipoprotein Analysis:** Measure plasma levels of HDL-C and other lipoproteins using standard methods (e.g., enzymatic assays after precipitation of apoB-containing lipoproteins or by FPLC).
- **Data Analysis:** Calculate the percent CETP inhibition and the percent change in HDL-C levels for each dose and time point compared to the vehicle control group. Determine the ED50 value for CETP inhibition.

## Safety Pharmacology: Assessment of Off-Target Effects

A critical aspect of **Evacetrapib**'s preclinical development was to ensure it did not possess the detrimental off-target effects of torcetrapib.

Table 3: Assessment of Off-Target Effects of **Evacetrapib**

Assay System	Parameter	Result
Zucker Diabetic Fatty Rats	Blood Pressure	No increase observed[3]
H295R Human Adrenal Cortical Carcinoma Cells	Aldosterone Biosynthesis	No induction observed[3]
H295R Human Adrenal Cortical Carcinoma Cells	Cortisol Biosynthesis	No induction observed[3]

## Experimental Protocol: Aldosterone and Cortisol Synthesis in H295R Cells

Objective: To evaluate the effect of a test compound on the synthesis of aldosterone and cortisol in a human adrenal cell line.

Cell Line: H295R human adrenal cortical carcinoma cells.

Procedure:

- Cell Culture: Culture H295R cells in an appropriate medium (e.g., DMEM/F12 supplemented with serum and ITS) in multi-well plates.
- Compound Treatment: Expose the cells to various concentrations of **Evacetrapib**, a positive control (e.g., angiotensin II or forskolin), and a vehicle control for a specified period (e.g., 48 hours).
- Supernatant Collection: Collect the cell culture supernatant.
- Hormone Quantification: Measure the concentrations of aldosterone and cortisol in the supernatant using validated methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
- Cell Viability Assay: Assess cell viability to ensure that any observed effects on hormone production are not due to cytotoxicity.
- Data Analysis: Compare the levels of aldosterone and cortisol in the **Evacetrapib**-treated wells to the vehicle control.

# Clinical Development and the ACCELERATE Trial

Following promising preclinical and early-phase clinical data, **Evacetrapib** advanced to a large-scale Phase 3 cardiovascular outcomes trial, ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with **Evacetrapib** in Patients at a High-Risk for Vascular Outcomes).

## ACCELERATE Trial Design

The ACCELERATE trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **Evacetrapib** in patients with high-risk vascular disease.<sup>[7]</sup> A total of 12,092 patients were randomized to receive either **Evacetrapib** 130 mg daily or a placebo, in addition to standard medical therapy.<sup>[7]</sup> The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event (cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina).<sup>[7]</sup>

## ACCELERATE Trial Results

The ACCELERATE trial was terminated prematurely due to a lack of efficacy. Despite producing significant and sustained favorable changes in lipid profiles, **Evacetrapib** did not reduce the incidence of major adverse cardiovascular events.<sup>[8]</sup>

Table 4: Key Lipid Changes in the ACCELERATE Trial (at 30 months)

Lipid Parameter	Evacetrapib Group	Placebo Group	P-value
Mean HDL-C	104 mg/dL	46 mg/dL	<0.001
Mean LDL-C	55 mg/dL	84 mg/dL	<0.001

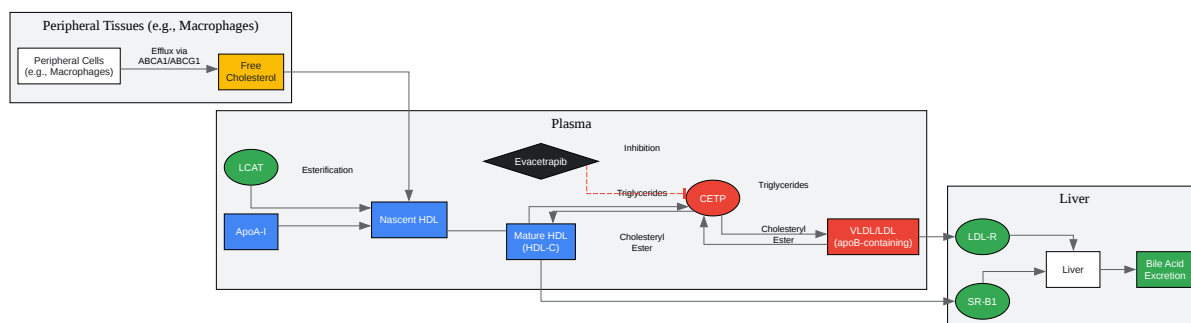
Table 5: Primary and Secondary Outcomes in the ACCELERATE Trial

Outcome	Evacetrapib Group (%)	Placebo Group (%)	Hazard Ratio (95% CI)	P-value
Primary Composite Endpoint	12.8%	12.7%	1.01 (0.91-1.11)	0.85
Cardiovascular Death	7.2%	7.3%	-	0.73
Myocardial Infarction	4.2%	4.2%	-	0.97
Stroke	1.5%	1.6%	-	0.82
All-cause Mortality	3.8%	4.1%	-	0.06

Notably, there was a small but statistically significant increase in new-onset hypertension and an increase in high-sensitivity C-reactive protein in the **Evacetrapib** group.

## Visualizations

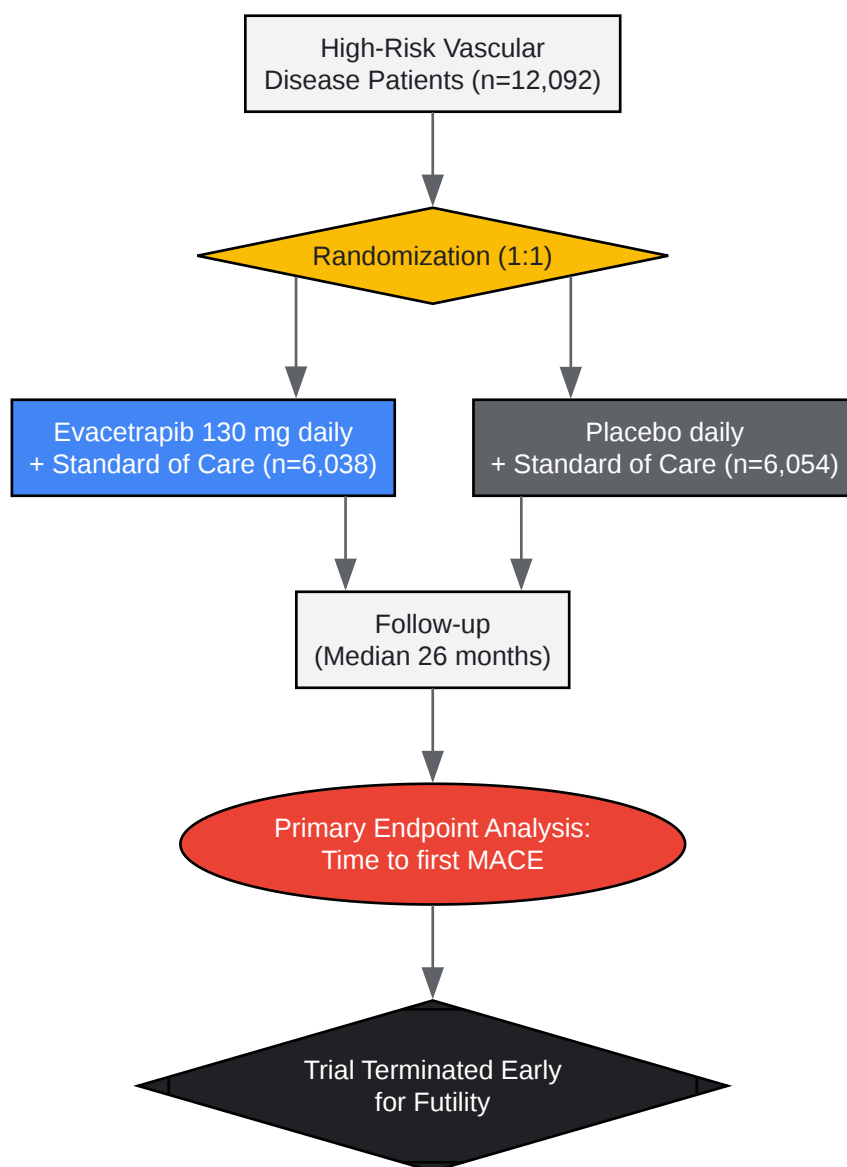
## Signaling Pathways and Experimental Workflows



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Caption: The Reverse Cholesterol Transport Pathway and the Mechanism of Action of **Evacetrapib**.





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Caption: Workflow of the ACCELERATE Phase 3 Clinical Trial.

## Conclusion

The development of **Evacetrapib** represents a significant effort in cardiovascular drug discovery, targeting the appealing hypothesis that raising HDL-C levels would translate into a reduction in cardiovascular events. The compound was a potent and selective CETP inhibitor, free from the off-target toxicities that plagued its predecessor, torcetrapib. Preclinical and early clinical studies demonstrated robust and favorable effects on lipid profiles.

However, the large-scale ACCELERATE trial ultimately showed that these surrogate endpoint changes did not lead to a clinical benefit in a high-risk patient population. The failure of **Evacetrapib**, along with other CETP inhibitors, has raised important questions about the causal role of HDL-C in atheroprotection and the validity of targeting this pathway for cardiovascular risk reduction. This comprehensive technical guide provides a detailed account of the journey of **Evacetrapib**, offering valuable insights for researchers and drug development professionals in the field of cardiovascular medicine. The story of **Evacetrapib** underscores the critical importance of well-designed and adequately powered cardiovascular outcomes trials to validate new therapeutic targets.

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